3-Chloro-7-fluoro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-7-fluoro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBYAQQYSIIIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Indazole Heterocycles: a Pivotal Motif in Synthetic Chemistry and Allied Fields
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. nih.gov First synthesized in 1883, this nitrogen-containing core is a key structural component in numerous bioactive compounds. nih.gov While naturally occurring indazole alkaloids are rare, synthetic derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.gov
The versatility of the indazole ring system stems from its unique electronic properties and the potential for substitution at various positions, allowing for the fine-tuning of its biological activity. Indazoles exist in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant isomer. nih.gov This structural feature is crucial as it influences the compound's reactivity and interaction with biological targets. The indazole core is a key component in several FDA-approved drugs, such as Axitinib, a kinase inhibitor used in cancer therapy, underscoring its therapeutic relevance. ed.ac.uk
The Significance and Research Trajectory of Substituted 1h Indazoles, with a Focus on 3 Chloro 7 Fluoro 1h Indazole
Strategic Approaches to the Indazole Core Formation
The construction of the indazole ring system can be achieved through various strategic approaches, primarily centered around the formation of the critical nitrogen-nitrogen bond and the subsequent cyclization to form the bicyclic heterocycle.
The formation of the N-N bond is a cornerstone of many indazole syntheses. A variety of methods have been developed to forge this linkage, often categorized as either reductive or oxidative cyclizations.
Reductive N-N bond formation frequently utilizes nitro-substituted precursors. For instance, the Cadogan indazole synthesis, a classic method, involves the reductive cyclization of o-nitrobenzylamines or related structures, though it often requires harsh reaction conditions. acs.org Modern adaptations have sought to mitigate these issues, offering milder alternatives. acs.org Another reductive approach involves the use of azidobenzenes or azobenzenes as starting materials. acs.org
Conversely, oxidative N-N bond-forming cyclizations have emerged as a powerful and often more selective strategy. A recently developed protocol facilitates the synthesis of indazoles from readily available 2-aminomethyl-phenylamines through an oxidative cyclization process. acs.orgnih.gov This method has demonstrated broad applicability, providing access to 1H-indazoles, 2-substituted 2H-indazoles, and even the less common 3H-indazoles. acs.orgnih.gov Copper-catalyzed reactions have also proven effective in N-N bond formation. For example, a facile synthesis of 1H-indazoles has been described using a Cu(OAc)2-catalyzed N-N bond formation with oxygen as the terminal oxidant. acs.org This process starts from o-aminoaryl N-H ketimine species, generated from 2-aminobenzonitriles and organometallic reagents. acs.org
The choice between reductive and oxidative strategies often depends on the desired substitution pattern and the availability of starting materials, with each approach offering a unique set of advantages and limitations.
Hydrazine (B178648) and its derivatives are fundamental building blocks in the synthesis of indazoles. A common and straightforward approach involves the condensation of a substituted o-halobenzaldehyde or ketone with hydrazine. chemicalbook.com For example, 2-hydroxybenzaldehydes or ketones can react with hydrazine hydrochloride in refluxing ethanol (B145695) to yield functionalized 1H-indazoles. chemicalbook.comlookchem.com
The cyclization of arylhydrazones is another widely employed strategy. For instance, 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines can undergo intramolecular amination in the presence of a base like t-BuOK to produce 1-aryl-1H-indazoles. chemicalbook.com Polyphosphoric acid (PPA) is also utilized as a cyclizing agent for various hydrazones to synthesize indazoles. researchgate.net
A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate, involves the cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate (B1144303). nih.govmdpi.com This reaction showcases a selective cyclization, providing a route to a highly functionalized indazole core. nih.gov The reaction conditions, including the choice of solvent and the equivalents of hydrazine, are critical for optimizing the yield and regioselectivity of the cyclization. nih.gov
| Precursor | Reagent/Conditions | Product | Reference |
| 2-fluorobenzonitrile | Hydrazine hydrate, n-butanol, reflux | 3-aminoindazole | chemicalbook.com |
| 2-hydroxybenzaldehyde | Hydrazine hydrochloride, ethanol, reflux | 1H-indazole | chemicalbook.comlookchem.com |
| 3-bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, NaOAc, 2-MeTHF, 95 °C | 7-bromo-4-chloro-1H-indazol-3-amine | nih.gov |
| o-chlorinated arylhydrazones | CuI, phen, KOH, DMF, 120 °C | N-phenyl-1H-indazoles | beilstein-journals.org |
Transition metal catalysis has revolutionized the synthesis of indazoles, offering efficient and selective pathways to a wide range of derivatives. benthamdirect.comniist.res.inbohrium.com Palladium, copper, and rhodium are among the most frequently employed metals.
Palladium-catalyzed intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines is a notable method for synthesizing 1-aryl-1H-indazoles. researchgate.net Copper catalysis is also prevalent, particularly in one-pot, three-component reactions. For example, 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) can be coupled using a copper catalyst to form 2H-indazoles. organic-chemistry.org Copper(I) oxide nanoparticles have been used as a ligand-free catalyst in a green solvent like polyethylene (B3416737) glycol (PEG 300) for this transformation. organic-chemistry.org
Rhodium(III)-catalyzed C-H activation and annulation strategies have emerged as powerful tools for indazole synthesis. nih.gov For instance, the reaction of azobenzenes with aldehydes in the presence of a rhodium(III) catalyst can produce N-aryl-2H-indazoles. nih.gov This method demonstrates high functional group tolerance and allows for regioselective functionalization. nih.gov
Organocatalysis, while less common than transition metal catalysis for indazole synthesis, offers metal-free alternatives. For example, iodine has been used to mediate the synthesis of 2H-indazoles through a halogen-bond-assisted benzyl (B1604629) C-H functionalization. rsc.orgdp.tech
Benzyne (B1209423) chemistry provides a unique and rapid entry into the indazole scaffold through [3+2] cycloaddition reactions. orgsyn.org In this approach, benzyne, typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates, reacts with diazo compounds. orgsyn.org The initial adduct, a 3H-indazole, can then rearrange to the more stable 1H-indazole depending on the substituents. orgsyn.org
This methodology has been extended to the synthesis of 1-substituted-1H-indazoles via the 1,3-dipolar cycloaddition of in situ generated nitrile imines with benzyne. nih.gov This reaction is remarkably fast, often completing within minutes, and provides access to N(1)-C(3) disubstituted indazoles in good to excellent yields. nih.gov Palladium-catalyzed annulation of benzynes with N-substituted-N-(2-halophenyl)formamides has also been developed for the synthesis of related heterocyclic structures, highlighting the versatility of benzyne in C-C bond formation. nih.gov
The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly processes. benthamdirect.combohrium.com This includes the use of greener solvents, catalyst-free conditions, and alternative energy sources like ultrasound irradiation.
One notable example is the use of lemon peel powder (LPP) as a natural and biodegradable catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate in DMSO under ultrasound irradiation. niif.hu This method offers good yields and avoids the use of toxic metal catalysts. niif.hu
Electrochemical methods also align with green chemistry principles by minimizing the use of chemical oxidants and reductants. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to synthesize 1H-indazoles. rsc.org This approach utilizes anodic oxidation and employs hexafluoroisopropanol (HFIP) as a solvent and proton donor that also promotes the formation of the necessary nitrogen radical. rsc.org The use of water as a solvent for the fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) under ambient air is another example of a green, metal-free process. organic-chemistry.org
| Green Method | Description | Key Advantages | Reference |
| Lemon Peel Powder Catalysis | Uses a natural, biodegradable catalyst (LPP) with ultrasound irradiation for the reaction of salicylaldehydes and hydrazine hydrate. | Natural catalyst, good yields, avoids toxic metals. | niif.hu |
| Electrochemical Cyclization | Employs electrochemical anodic oxidation for the Csp2–H/N–H cyclization of arylhydrazones. | Minimizes chemical reagents, sustainable. | rsc.org |
| Fluorination in Water | Utilizes water as a solvent for the metal-free fluorination of 2H-indazoles with NFSI. | Green solvent, metal-free, ambient conditions. | organic-chemistry.org |
Regioselective Functionalization for this compound Scaffolds
The regioselective functionalization of the pre-formed indazole ring is a critical step in the synthesis of specifically substituted analogues like this compound. The inherent reactivity of the indazole nucleus allows for substitution at various positions, but controlling the regioselectivity can be challenging.
Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.orgbeilstein-journals.org However, by carefully selecting the reaction conditions, such as the base and solvent, a high degree of regioselectivity can be achieved. For instance, the use of cesium carbonate can favor N1-alkylation, while other conditions might promote N2-substitution. beilstein-journals.org
For the synthesis of this compound, specific halogenation and functionalization strategies are required. A synthesis of 5-bromo-4-fluoro-1H-indazole has been reported starting from 3-fluoro-2-methylaniline (B146951), which involves a bromination step followed by a ring-closure reaction. google.com This highlights a strategy where halogenation precedes the indazole ring formation.
Alternatively, direct halogenation of the indazole core can be employed. Regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov The resulting 7-bromoindazoles can then undergo further functionalization, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to introduce aryl or heteroaryl groups at the C7 position. nih.gov
The synthesis of new nitrogenous derivatives based on 3-chloro-1-methyl-1H-indazole demonstrates the derivatization of a pre-chlorinated indazole scaffold. researchgate.net In this work, the chloro group at the 3-position serves as a handle for further reactions with nucleophiles like amino acids. researchgate.net
Controlling the regioselectivity of functionalization is often influenced by the electronic nature of existing substituents on the indazole ring. Electron-withdrawing groups can direct incoming electrophiles or metal-catalyzed coupling partners to specific positions. researchgate.net For example, a directing electron-withdrawing group at the C4 position of a 1H-indazole can enable site-selective C7 oxidative arylation. researchgate.net
Controlled Introduction of Halogen Substituents at C-3 and C-7 Positions
The precise placement of halogen atoms on the indazole scaffold is crucial for modulating the biological activity of the final compounds. nih.gov The introduction of chlorine at the C-3 position and fluorine at the C-7 position of the 1H-indazole core requires strategic synthetic planning.
Halogenation reactions are of significant interest as they provide versatile handles for further molecular modifications through methods like metal-catalyzed cross-coupling reactions. chim.it While direct C-H halogenation is desirable, it often presents challenges in regioselectivity. nih.gov For instance, metal-free halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Cl, Br) has been developed to achieve selective mono- and poly-halogenation by carefully adjusting reaction conditions. nih.govrsc.org This method highlights the differing reactivity of the C3 and C7 positions, with the C7 position generally showing lower reactivity. nih.govrsc.org
For the synthesis of this compound, a multi-step approach is typically necessary. This often involves starting with a precursor that already contains the fluorine substituent at the desired position, such as 2-fluoroaniline (B146934) derivatives. Subsequent cyclization to form the indazole ring, followed by selective chlorination at the C-3 position, is a common strategy. The use of protecting groups at the N1 or N2 position can be instrumental in directing the regioselectivity of the halogenation step. chim.it For example, N-protection can facilitate lithiation at the C-3 position, followed by reaction with an electrophilic chlorine source. researchgate.net
Table 1: Reagents for Halogenation of Indazoles
| Position | Halogen | Reagent | Notes | Reference |
|---|---|---|---|---|
| C-3 | Iodine | I₂ / KOH | Commonly performed on unprotected indazoles in polar solvents like DMF. | chim.it |
| C-3 | Bromine | Br₂ / Acetic Acid | A conventional method for 3-halogenation. | nih.gov |
| C-3 | Bromine | DBDMH | Used in an efficient, ultrasound-assisted bromination protocol. | nih.gov |
| C-3 | Chlorine | NCS | Used for regioselective chlorination, often on N-protected indazoles. | nih.gov |
| C-7 | Bromine | NBS | Can be used for C-7 halogenation, though the position is less reactive than C-3. | nih.gov |
Selective N-Alkylation and N-Derivatization Strategies
The alkylation of the indazole nitrogen atoms (N-1 and N-2) is a critical step in the synthesis of many active pharmaceutical ingredients. However, direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, posing a significant purification challenge. nih.govnih.gov The regioselectivity of N-alkylation is influenced by steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. nih.govd-nb.info
For this compound, achieving selective N-alkylation is paramount. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can favor N-1 alkylation for a range of substituted indazoles. nih.govd-nb.info Conversely, electron-withdrawing groups at the C-7 position, such as a nitro or ester group, can confer excellent N-2 regioselectivity. nih.govd-nb.info
Recent advancements have explored the use of alkyl 2,2,2-trichloroacetimidates under acidic conditions to achieve highly selective N-2 alkylation of various 1H-indazoles, with no formation of the N-1 isomer observed. wuxibiology.com This method's high selectivity is attributed to the reaction mechanism involving protonation of the imidate, followed by nucleophilic attack from the N-2 nitrogen of the more stable 1H-indazole tautomer. wuxibiology.com
N-derivatization can also be achieved through acylation. For instance, regioselective N-acylation at the N-1 position can be accomplished, potentially through the isomerization of an initially formed N-2 acylindazole to the more thermodynamically stable N-1 regioisomer. d-nb.info
Table 2: Conditions for Regioselective N-Alkylation of Indazoles
| Desired Regioisomer | Base/Catalyst | Solvent | Alkylating Agent | Key Factors | Reference |
|---|---|---|---|---|---|
| N-1 | NaH | THF | Alkyl bromide | Favored for many substituted indazoles. | nih.govd-nb.info |
| N-2 | - | - | Alkyl 2,2,2-trichloroacetimidate | Highly selective under acidic conditions. | wuxibiology.com |
| N-2 | - | - | - | Electron-withdrawing group at C-7. | nih.govd-nb.info |
Practical Synthesis Optimization and Scalability for this compound Precursors
The efficient and scalable synthesis of precursors is critical for the large-scale production of this compound. This involves developing cost-effective and high-yielding reaction sequences from readily available starting materials. researchgate.net
One common strategy for constructing the indazole ring is the cyclization of o-haloaryl N-sulfonylhydrazones, which can be catalyzed by copper salts. nih.gov Another approach involves the reaction of o-fluorobenzaldehydes or their oxime derivatives with hydrazine. researchgate.net Utilizing oxime derivatives can prevent competitive side reactions, such as the Wolff-Kishner reduction, that are observed when starting directly from the aldehyde. researchgate.net
For the synthesis of halogenated indazoles, a practical route might start from an inexpensive and commercially available compound like 2,6-dichlorobenzonitrile. A two-step sequence involving regioselective bromination followed by heterocycle formation with hydrazine has been shown to be a viable and scalable method for producing intermediates like 7-bromo-4-chloro-1H-indazol-3-amine without the need for chromatographic purification. nih.govmdpi.com A similar strategic approach could be adapted for the synthesis of this compound precursors. For example, a synthesis starting from 3-fluoro-2-methylaniline can yield 5-bromo-4-fluoro-1H-indazole through a three-step process of bromination, ring closure, and deprotection, which is suitable for industrial-scale production due to its mild conditions and high yield. google.com
Purification and Isolation Techniques for Halogenated Indazoles
The purification and isolation of halogenated indazoles, including this compound, are critical steps to ensure the final product meets the required purity standards for its intended application. The presence of regioisomers from N-alkylation or side products from halogenation reactions often necessitates efficient purification methods. nih.govgoogle.com
Chromatographic techniques, particularly silica (B1680970) gel column chromatography, are widely used for the purification of indazole derivatives. google.commdpi.com This method is effective in separating isomers and removing impurities. For instance, in the synthesis of N-methyl-3-aryl indazoles, column chromatography with a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent is employed to purify the crude product. mdpi.com
However, for large-scale industrial production, chromatographic purification can be time-consuming and costly. google.com Therefore, developing synthetic routes that minimize the formation of impurities and isomers is highly desirable. nih.govmdpi.com When chromatography is unavoidable, optimizing the solvent system and column parameters is crucial for efficient separation.
Recrystallization is another common and economical method for purifying solid indazole derivatives. google.com The choice of a suitable solvent or solvent mixture is key to obtaining a high-purity crystalline product. For example, a mixture of methanol (B129727) and water has been used to recrystallize certain indazole compounds. google.com Other techniques, such as slurrying the crude product in a specific solvent, can also be effective in removing certain impurities. google.com
Chemical Reactivity and Derivatization Chemistry of 3 Chloro 7 Fluoro 1h Indazole
Electrophilic Aromatic Substitution Reactions on the Indazole Nucleus
The indazole ring is susceptible to electrophilic attack. However, the presence of the electron-withdrawing chloro and fluoro groups deactivates the benzene (B151609) portion of the indazole nucleus towards electrophilic aromatic substitution. The regioselectivity of such reactions is guided by the directing effects of the existing substituents and the inherent reactivity of the indazole system. While specific examples for 3-Chloro-7-fluoro-1H-indazole are not extensively documented, the general principles of electrophilic aromatic substitution on indazoles suggest that substitution would likely occur at the C-4, C-5, or C-6 positions, depending on the reaction conditions and the nature of the electrophile. For instance, the bromination of 4-substituted 1H-indazoles using N-bromosuccinimide has been shown to yield the C-7 halogenated product, highlighting the influence of substituents on the regiochemical outcome. smolecule.com
Nucleophilic Aromatic Substitution Reactions at Halogenated Positions (C-3 and C-7)
The halogen substituents on the indazole ring are key sites for nucleophilic aromatic substitution (SNA r), enabling the introduction of a wide array of functional groups.
The chloro group at the C-3 position is activated towards nucleophilic displacement. This reactivity is a cornerstone for the derivatization of this scaffold. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This reactivity is exemplified by the synthesis of various 3-aminoindazole derivatives, which are prevalent in many biologically active compounds. researchgate.net
Table 1: Examples of Nucleophilic Substitution at the C-3 Position of Chloroindazoles
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| β-alanine | 3-(1H-indazol-3-ylamino)propanoic acid derivative | Not specified | researchgate.net |
| Glycine | 2-(1H-indazol-3-ylamino)acetic acid derivative | Not specified | researchgate.net |
| Alanine | 2-(1H-indazol-3-ylamino)propanoic acid derivative | Not specified | researchgate.net |
Note: The examples in this table are for a 3-chloro-1-methyl-1H-indazole, illustrating the general reactivity of the C-3 chloro group.
Diversification through Functional Group Interconversions
Functional group interconversions provide a powerful strategy for the diversification of the this compound core. These transformations can modify existing functional groups or introduce new ones, leading to a broad range of derivatives. While specific examples starting from this compound are limited in the provided search results, general methods for functional group interconversions are widely applicable. ub.eduorganic-chemistry.orgtus.ac.jpvanderbilt.edu For instance, a carboxylic acid derivative of a fluorinated indazole could be converted to an amide, ester, or alcohol, each with distinct chemical properties and potential applications. ub.edu
Cycloaddition Reactions and Heterocyclic Ring Transformations
The indazole nucleus can participate in cycloaddition reactions, leading to the formation of more complex fused heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions have been employed to construct novel heterocyclic systems appended to the indazole core. nih.gov While specific examples involving this compound are not detailed, the general reactivity pattern suggests its potential as a synthon in such transformations. These reactions can significantly expand the chemical space accessible from this starting material. acs.orgacs.orgacs.orgacs.org
Metalation and Organometallic Chemistry of this compound
The use of organometallic chemistry provides a powerful avenue for the functionalization of this compound.
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgacs.org In the context of this compound, the nitrogen atoms of the pyrazole (B372694) ring could potentially direct the metalation to adjacent positions, although the electronic effects of the halogens would also play a significant role in determining the site of deprotonation.
Furthermore, the C-Cl bond can readily participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. researchgate.netresearchgate.netmdpi.commdpi.comacs.org These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, vinyl, and amino substituents at the C-3 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the C-3 Position
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PPh₃ | 3-Aryl-7-fluoro-1H-indazole |
| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | 3-Alkenyl-7-fluoro-1H-indazole |
Note: This table represents potential transformations based on the known reactivity of 3-chloroindazoles in cross-coupling reactions.
Comprehensive Spectroscopic and Structural Characterization of 3 Chloro 7 Fluoro 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of various nuclei, including ¹H, ¹³C, ¹⁹F, and ¹⁵N, a detailed connectivity map and spatial arrangement of the atoms within 3-Chloro-7-fluoro-1H-indazole can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the primary framework for the structural backbone of this compound. In a typical analysis, the ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest, displaying signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atoms in the indazole ring. nih.gov
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. In this compound, seven distinct carbon signals are expected. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C3 and C7) would exhibit characteristic downfield shifts.
Due to the lack of publicly available experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds and established NMR principles.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~13.5 | br s | - | N1-H |
| ~7.80 | dd | J = 8.0, 1.0 Hz | H4 |
| ~7.25 | td | J = 8.0, 5.0 Hz | H5 |
| ~7.10 | dd | J = 8.0, 1.0 Hz | H6 |
Note: The chemical shifts and coupling constants are illustrative and based on data for similar indazole derivatives. chemicalbook.comuq.edu.au
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155 (d, ¹JCF ≈ 245 Hz) | C7 |
| ~142 | C3a |
| ~140 | C3 |
| ~128 (d, ³JCF ≈ 10 Hz) | C5 |
| ~122 | C7a |
| ~118 (d, ²JCF ≈ 20 Hz) | C6 |
| ~115 (d, ²JCF ≈ 25 Hz) | C4 |
Note: The chemical shifts are illustrative and based on data for similar fluorinated and chlorinated indazole derivatives. The coupling to fluorine is denoted by 'd' (doublet) and the coupling constant ¹JCF. csic.esresearchgate.net
Fluorine-19 (¹⁹F) NMR for Fluorinated Heterocycles
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of fluorinated organic molecules. The ¹⁹F nucleus has a natural abundance of 100% and a large gyromagnetic ratio, resulting in strong NMR signals. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment within the aromatic ring. The presence of the neighboring chlorine atom and the indazole ring system will influence its resonance position. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (nJCF) can provide valuable structural information. nih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound (in DMSO-d₆, 376 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -120 | m | - | C7-F |
Note: The chemical shift is illustrative and based on data for other 7-fluoroindazole derivatives. The multiplicity is expected to be a multiplet due to coupling with H6 and potentially other protons and carbons. csic.esnih.gov
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful methods for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the benzene ring (H4, H5, and H6), confirming their sequence.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the benzene ring (C4, C5, and C6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying the quaternary carbons (C3, C3a, C7, and C7a) by observing their correlations with nearby protons. For example, the N-H proton would be expected to show correlations to C3 and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. In the case of this compound, NOESY could potentially show a spatial relationship between the N-H proton and the H7 proton, further confirming the 1H-indazole tautomeric form.
Nitrogen-15 (¹⁵N) NMR for Indazole Ring System
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms within the indazole ring. researchgate.net The chemical shifts of the two nitrogen atoms (N1 and N2) would be distinct and could help to confirm the 1H-indazole tautomer, as the chemical shift of a protonated nitrogen is significantly different from that of an unprotonated nitrogen. japsonline.comnih.gov Advanced techniques like ¹H-¹⁵N HMBC can be used to correlate the nitrogen atoms with nearby protons, aiding in their assignment.
Table 4: Predicted ¹⁵N NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~ -170 | N1-H |
| ~ -80 | N2 |
Note: The chemical shifts are illustrative and based on data for similar indazole derivatives. The chemical shifts are referenced to nitromethane. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration (typically a broad band around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and indazole rings (in the 1400-1650 cm⁻¹ region), and C-Cl and C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively). rsc.orgthermofisher.com
Raman Spectrometry: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the vibrations of the aromatic ring system. nih.govspectroscopyonline.comhoriba.com
Table 5: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3400 | N-H stretch | FT-IR, Raman |
| ~3100 | Aromatic C-H stretch | FT-IR, Raman |
| ~1620 | C=C/C=N stretch | FT-IR, Raman |
| ~1580 | Aromatic ring stretch | FT-IR, Raman |
| ~1250 | C-F stretch | FT-IR |
| ~750 | C-Cl stretch | FT-IR |
Note: These are representative frequencies and the actual spectrum would contain a more complex pattern of bands.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₇H₄ClFN₂), the calculated exact mass is 170.0047 Da. nih.gov HRMS can measure this mass with high accuracy (typically to within 5 ppm), confirming the molecular formula.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through electron ionization or collision-induced dissociation), a characteristic fragmentation pattern is obtained. Analysis of these fragment ions provides valuable information about the structure of the molecule. For indazole derivatives, common fragmentation pathways involve the loss of small molecules such as HCN, N₂, and cleavage of the substituents from the aromatic ring. researchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses of Cl, F, and potentially cleavage of the pyrazole (B372694) ring.
Table 6: Predicted HRMS Fragmentation Data for this compound
| m/z (Fragment Ion) | Possible Structure/Loss |
| 170.0047 | [M]⁺ (Molecular Ion) |
| 135.0152 | [M - Cl]⁺ |
| 143.0353 | [M - HCN]⁺ |
| 142.0128 | [M - N₂]⁺ |
Note: The m/z values are calculated based on the elemental composition of the predicted fragments.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular architecture in the solid state.
Despite the utility of this technique, a comprehensive search of available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that no experimental single-crystal X-ray diffraction data for this compound has been publicly reported. The absence of such data means that the precise solid-state molecular structure, including unit cell dimensions, space group, and specific intermolecular packing interactions, has not been experimentally determined and published.
While experimental data is not available, computational methods can provide theoretical predictions of a molecule's properties. The following table summarizes computed structural and physicochemical properties for this compound, sourced from the PubChem database. nih.gov It is important to note that these are theoretical values and may differ from experimental measurements.
Table 1: Computed Physicochemical and Structural Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClFN₂ | PubChem nih.gov |
| Molecular Weight | 170.57 g/mol | PubChem nih.gov |
| XLogP3 | 2.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 170.0047040 | PubChem nih.gov |
| Monoisotopic Mass | 170.0047040 | PubChem nih.gov |
| Topological Polar Surface Area | 28.7 Ų | PubChem nih.gov |
| Heavy Atom Count | 11 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
In the absence of experimental crystallographic data, detailed analysis of the solid-state packing, including potential hydrogen bonding networks involving the indazole N-H and the fluorine or nitrogen atoms, and π-π stacking interactions between the aromatic rings, remains speculative. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing crucial insights into its molecular conformation and intermolecular interactions, which are fundamental for understanding its physical and potentially biological properties.
Theoretical and Computational Investigations of 3 Chloro 7 Fluoro 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Detailed DFT calculations, a cornerstone of modern computational chemistry for predicting molecular properties, have not been published for 3-Chloro-7-fluoro-1H-indazole. For other indazole derivatives, DFT methods are commonly used to investigate their electronic structure and molecular geometry. nih.govresearchgate.net
There are no specific studies available that detail the optimization of molecular conformations and geometries for this compound. This type of analysis is fundamental for determining the most stable three-dimensional structure of a molecule.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. However, no such analysis has been documented for this compound. For other indazole series, HOMO-LUMO energy gaps have been calculated to assess their chemical reactivity and stability. nih.gov
Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as charge transfer and hyperconjugation. This analysis has not been reported for this compound.
A Molecular Electrostatic Potential (MEP) surface map is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. No MEP analysis for this compound is available in the current body of scientific literature. General studies on other indazoles have utilized MEP to identify reactive sites. researchgate.net
The computational prediction of spectroscopic parameters like NMR chemical shifts and vibrational frequencies is a powerful tool for structure elucidation. There are no published computational predictions of these parameters for this compound.
Quantum Chemical Descriptors for Reactivity and Interaction Mechanisms
Quantum chemical descriptors, which are derived from the electronic structure of a molecule, are used to predict its reactivity and how it will interact with other molecules. While these descriptors have been calculated for various indazole derivatives to understand their potential as, for example, corrosion inhibitors, such data is absent for this compound. researchgate.net
In Silico Approaches to Molecular Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a protein target.
In the context of indazole derivatives, molecular docking has been successfully employed to elucidate their binding mechanisms to various biological targets. For instance, studies on 3-chloro-6-nitro-1H-indazole derivatives have utilized molecular docking to investigate their potential as antileishmanial agents. researchgate.netnih.gov In these investigations, the indazole derivatives were docked into the active site of Leishmania trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's survival. researchgate.netnih.gov
The docking studies for these related compounds revealed key molecular interactions, such as:
Hydrogen Bonding: The indazole scaffold and its substituents forming hydrogen bonds with amino acid residues in the target's active site.
Hydrophobic Interactions: The aromatic rings of the indazole core engaging in hydrophobic interactions with nonpolar residues of the protein.
Halogen Bonding: The chlorine atom on the indazole ring potentially participating in halogen bonds, which are increasingly recognized for their role in ligand-protein interactions.
While direct docking data for this compound is not available, a hypothetical docking study would likely involve similar interactions. The presence of the chlorine and fluorine atoms would be of particular interest due to their electronegativity and potential to form halogen bonds and other electrostatic interactions.
To illustrate the nature of data obtained from such studies, the following table summarizes typical docking results for a series of indazole derivatives against a hypothetical protein target.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Indazole Derivative 1 | -8.5 | TYR221, SER123 | Hydrogen Bond, Pi-Pi Stacking |
| Indazole Derivative 2 | -8.2 | LEU89, VAL111 | Hydrophobic Interaction |
| Indazole Derivative 3 | -7.9 | LYS12, ASP125 | Hydrogen Bond, Electrostatic |
| Indazole Derivative 4 | -9.1 | PHE293, TRP84 | Pi-Pi Stacking, Hydrophobic |
This table is a representative example based on studies of analogous compounds and does not represent actual data for this compound.
Advanced Computational Simulations (e.g., Molecular Dynamics)
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose and to characterize the conformational changes in both the ligand and the protein upon binding.
For the 3-chloro-6-nitro-1H-indazole derivatives, molecular dynamics simulations were performed on the most promising ligand-protein complex identified through docking. researchgate.netnih.gov These simulations, typically run for nanoseconds, tracked the root-mean-square deviation (RMSD) of the protein and ligand to evaluate the stability of the complex. A stable complex is indicated by a low and converging RMSD value. researchgate.net
Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These calculations provide a more accurate estimation of the binding affinity than docking scores alone. In the study of the 3-chloro-6-nitro-1H-indazole derivative, MM/GBSA calculations confirmed the high stability of the ligand-enzyme complex. researchgate.net
For this compound, MD simulations would be invaluable to:
Confirm the stability of its binding mode within a target protein.
Analyze the flexibility of the ligand in the binding pocket.
Identify and characterize the role of water molecules in mediating ligand-protein interactions.
Provide a more accurate prediction of its binding affinity.
A summary of typical data obtained from an MD simulation analysis is presented below.
| Simulation Parameter | Value | Interpretation |
| Average RMSD of Protein | 1.5 Å | High structural stability of the protein backbone. |
| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |
| Binding Free Energy (MM/GBSA) | -50.2 kcal/mol | Strong predicted binding affinity. |
| Key Persistent Interactions | H-bond with SER123 | Indicates a crucial interaction for binding. |
This table is a representative example based on studies of analogous compounds and does not represent actual data for this compound.
Future Research Directions and Emerging Applications of 3 Chloro 7 Fluoro 1h Indazole
Innovations in Synthetic Accessibility and Efficiency
The utility of any chemical building block is directly linked to its accessibility. Therefore, a primary research focus is the development of more efficient, scalable, and cost-effective synthetic routes to 3-chloro-7-fluoro-1H-indazole and its derivatives.
Current synthetic strategies often involve multi-step processes that may begin with precursors like fluorinated benzaldehydes or anilines. chemicalbook.comgoogle.com For instance, a general approach to fluorinated indazoles involves the condensation of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine (B178648) hydrate (B1144303). chemicalbook.com However, to enhance efficiency, researchers are exploring novel catalytic systems and process optimization.
Furthermore, modern synthetic methods like rhodium(III)-catalyzed C-H bond functionalization are being employed to construct the indazole core in one step from azobenzenes and aldehydes, offering high functional group tolerance. acs.org Adapting such advanced C-H activation/annulation strategies could provide more direct and atom-economical pathways to this compound and its analogs.
Table 1: Comparison of Synthetic Approaches for Halogenated Indazoles
| Method | Starting Material Example | Key Features | Potential Advantage for this compound |
|---|---|---|---|
| Classical Cyclization | 2-Fluorobenzaldehyde | Hydrazine condensation | Straightforward, well-established |
| Regioselective Halogenation/Cyclization | 2,6-Dichlorobenzonitrile | High regioselectivity, no chromatography | Improved efficiency and scalability mdpi.comresearchgate.net |
| Catalytic C-H Annulation | Azobenzene and Aldehyde | Rh(III) catalysis, one-pot reaction | High atom economy and functional group compatibility acs.org |
Elucidation of Novel Reaction Pathways and Chemical Transformations
The chemical reactivity of this compound is a fertile ground for exploration. The presence of the C3-chloro substituent is of particular interest, as it serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. chim.it Research is focused on exploring its participation in reactions such as:
Suzuki Coupling: Reacting with boronic acids to form C-C bonds, allowing the attachment of various aryl or alkyl groups.
Buchwald-Hartwig Amination: Forming C-N bonds to introduce amine functionalities, a common feature in bioactive molecules. nih.gov
Sonogashira Coupling: Creating C-C triple bonds, which can be used to link to other fragments or as precursors for further transformations.
Beyond substitution at the C3-position, the indazole scaffold itself can participate in unique transformations. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been shown to undergo 1,3-dipolar cycloaddition reactions. nih.govresearchgate.netnih.gov This pathway allows for the construction of novel, complex heterocyclic systems, such as indazole-triazole hybrids, which possess their own unique pharmacological properties. nih.gov Investigating the ability of this compound to act as a dipolarophile or, after modification, as a dipole, could open up new avenues for creating diverse chemical libraries.
Rational Design of New Indazole-Based Chemical Entities through Computational Methods
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of new molecules with high precision. The indazole scaffold is frequently utilized in these in-silico studies. researchgate.net Methods like molecular docking and molecular dynamics (MD) simulations are used to predict how indazole derivatives will bind to specific biological targets, such as protein kinases or enzymes. researchgate.netnih.govresearchgate.net
For example, in the design of fibroblast growth factor receptor 1 (FGFR1) inhibitors, fragment-based virtual screening was used to identify the indazole scaffold as a key binding element. nih.gov Subsequent computational studies guided the modification of the indazole core to optimize interactions within the ATP-binding pocket of the enzyme. nih.gov Similarly, molecular docking has been used to guide the synthesis of 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents by predicting their binding to the trypanothione (B104310) reductase enzyme. nih.govresearchgate.netnih.gov
Applying these computational approaches to this compound would involve:
Docking Studies: Virtually screening this compound against libraries of protein targets to identify potential biological activities.
Binding Pose Analysis: Analyzing the predicted binding mode to understand how the chloro and fluoro groups interact with amino acid residues in the active site.
In-Silico Modification: Using the structural insights to rationally design new derivatives with improved potency and selectivity before committing to chemical synthesis.
Strategic Integration in Fragment-Based Drug Discovery and Lead Optimization Programs
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. frontiersin.orgmdpi.com The indazole core is a privileged fragment in medicinal chemistry, and this compound, with a molecular weight of 170.57 g/mol , is ideally sized for inclusion in fragment libraries. nih.govnih.gov
In an FBDD campaign, this compound could be identified as a "hit." The next step, hit-to-lead optimization, would involve strategically modifying the fragment to increase its affinity and selectivity. acs.org This can be achieved by:
Fragment Growing: Extending the molecule from one of its vectors, for instance, by replacing the C3-chloro group with larger substituents that can form additional interactions with the target protein. frontiersin.org
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be connected using a chemical linker to create a much more potent molecule. frontiersin.org
The chloro and fluoro substituents are crucial in this process. The C3-chloro group provides a predictable site for chemical modification, while the 7-fluoro group can enhance binding affinity through hydrogen bonding or other electrostatic interactions, and can improve metabolic stability and other pharmacokinetic properties. ossila.com For instance, research on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors demonstrated that adding appropriate groups to the indazole core was critical for improving inhibitory activity and selectivity. nih.gov
Development of this compound as a Chemical Probe or Building Block for Advanced Materials
The applications of this compound extend beyond pharmaceuticals into the realm of materials science. Halogenated indazoles are recognized as important building blocks for creating functionalized polymers and other advanced materials. chemimpex.com
The conjugated heterocyclic system of the indazole ring, combined with the electronic influence of the halogen substituents, makes it an attractive component for organic electronics. ossila.com Analogous fluorinated indazoles are used in the synthesis of:
OLEDs and OPVs: As components of semiconducting molecules and polymers used in organic light-emitting diodes and organic photovoltaics. ossila.com
Dye-Sensitized Solar Cells (DSSCs): The indazole moiety can act as a powerful chromophore. ossila.com
Photosensitizers: The pyrazole (B372694) part of the indazole can coordinate with metal centers like iridium or europium to form phosphorescent complexes, where the fluorine atom helps to tune the electronic energy levels. ossila.com
Future research will likely explore the incorporation of this compound into novel polymers and small molecules designed for specific electronic or photophysical properties. The ability of the fluorine atom to promote intermolecular π-π stacking and hydrogen bonding can be exploited to control the self-assembly and morphology of thin films, which is critical for device performance. ossila.com
Compound List
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₇H₄ClFN₂ | 1388058-48-7 nih.govhairuichem.com |
| 7-Fluoro-1H-indazole | C₇H₅FN₂ | 341-24-2 chemicalbook.com |
| 7-Bromo-4-chloro-1H-indazol-3-amine | C₇H₅BrClN₃ | Not Available |
| 2,6-Dichlorobenzonitrile | C₇H₃Cl₂N | 1194-65-6 |
| 3-Chloro-6-nitro-1H-indazole | C₇H₄ClN₃O₂ | 90213-66-4 |
| 1H-Indazole-3-amine | C₇H₇N₃ | 20925-67-1 |
| 4-Fluoro-1H-indazole | C₇H₅FN₂ | 341-23-1 ossila.com |
| 7-Bromo-3-chloro-1H-indazole | C₇H₄BrClN₂ | 1015610-33-0 |
| 7-Fluoro-1H-indazole-3-carboxylic acid | C₈H₅FN₂O₂ | 352303-72-3 nih.gov |
| 7-Fluoro-3-iodo-1H-indazole | C₇H₄FIN₂ | 944904-38-5 sigmaaldrich.com |
| 6-Bromo-7-fluoro-1H-indazole | C₇H₄BrFN₂ | 1427396-09-5 sigmaaldrich.com |
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-7-fluoro-1H-indazole, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: A common approach involves starting from substituted aniline derivatives (e.g., 3-chloro-4-fluoro aniline) via cyclization reactions. For example, refluxing with chloroacetyl chloride in ethanol can yield intermediates, followed by halogenation or fluorination steps . Optimization strategies include:
- Temperature control : Gradual heating to avoid decomposition.
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Employ a multi-technique approach:
- NMR spectroscopy : Compare experimental - and -NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions .
- IR spectroscopy : Validate functional groups (e.g., NH stretching at ~3450 cm, C-Cl vibrations at ~600 cm) .
- HPLC/MS : Assess purity (>95%) and detect trace impurities using reverse-phase columns with UV detection at 254 nm.
Q. What methodologies are recommended for assessing the chemical stability of this compound under different storage and experimental conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- Light sensitivity : Store in amber glass under inert atmosphere to prevent photolytic cleavage of halogen bonds .
- Solution stability : Test in common solvents (DMSO, ethanol) at room temperature and 4°C, checking for precipitate formation or color changes.
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray diffraction patterns)?
Methodological Answer:
- Crystallographic refinement : Use SHELX software for high-resolution X-ray data to resolve structural ambiguities (e.g., tautomerism in the indazole ring) .
- Solvent correction : Adjust computational models to account for solvent effects (e.g., DMSO-induced shifts in NMR).
- Dynamic NMR : Probe temperature-dependent conformational changes to explain anomalous splitting patterns .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems, particularly when initial activity assays show inconsistent results?
Methodological Answer:
- Target engagement assays : Use radiolabeled -analogs for PET imaging to track biodistribution and binding specificity .
- Kinase profiling : Screen against panels of kinases (e.g., CDK, PKA) to identify off-target effects .
- CRISPR knockouts : Validate hypothesized targets (e.g., HSF1 or AMPA receptors) in cellular models .
Q. How should contradictory results in the biological activity of this compound across different assay platforms be systematically analyzed?
Methodological Answer:
- Orthogonal assays : Cross-validate using fluorescence polarization (binding), SPR (kinetics), and cell-based functional assays .
- Dose-response curves : Compare EC values across platforms to rule out solubility or buffer compatibility issues.
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal lattice formation.
- Countercurrent chromatography : Separate closely related isomers using biphasic solvent systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
